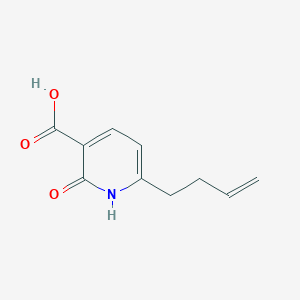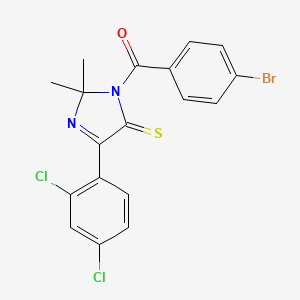
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes the ring aromatic. The compound also contains a but-3-en-1-yl group, which is a four-carbon chain with a double bond between the second and third carbons .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.25 .Wissenschaftliche Forschungsanwendungen
1. Coordination Polymers and Network Formation
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has been used in the synthesis of lanthanide-organic coordination polymers. These polymers exhibit novel three-dimensional architectures and are constructed from lanthanide ions bridged by oxalate anions and types of 1-hydro-6-oxopyridine-3-carboxylate bridges. Such structures are significant in materials science for their unique properties and potential applications (Liu et al., 2009).
2. Synthesis of Antibacterial Agents
The compound has been involved in the synthesis of antibacterial agents. For example, it has been used in creating pyridonecarboxylic acids, which show promise as effective antibacterial compounds. Such developments are crucial in the field of medicinal chemistry for creating new treatments (Egawa et al., 1984).
3. Study of Multidentate Ligands
Research has also focused on the use of this compound in the study of multidentate ligands. This includes the examination of its coordination behavior and the formation of complex structures with metals, which is vital for understanding chemical bonding and designing new materials (Hall et al., 2000).
4. Potential Anticancer Agents
Another application is in the synthesis of potential anticancer agents. This involves the exploration of hydroxypyridines and their derivatives in creating compounds that could inhibit the proliferation of cancer cells, highlighting its importance in pharmaceutical research (Temple et al., 1983).
5. Radical Decarboxylation Studies
The compound has been studied for its role in radical decarboxylation reactions. This research is significant in organic chemistry, particularly in the development of novel synthetic methodologies (Barton et al., 1983).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h2,5-6H,1,3-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZEVHZIPBPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2928720.png)
![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)
![2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2928722.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2928726.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928733.png)
![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)


![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)
